9,10-Anthracenedione, 1,1'-dithiobis-
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Overview
Description
9,10-Anthracenedione, 1,1’-dithiobis- is a chemical compound with the molecular formula C({28})H({16})O({4})S({2}) It is a derivative of anthracenedione, featuring two sulfur atoms bridging two anthracenedione units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,1’-dithiobis- typically involves the reaction of 9,10-anthracenedione with sulfur-containing reagents. One common method is the reaction of 9,10-anthracenedione with thiols or disulfides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,1’-dithiobis- can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,1’-dithiobis- involves its interaction with molecular targets through its sulfur bridges. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, it may interact with enzymes or proteins, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the sulfur bridges.
1,4-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative with different chemical properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in dye production.
Uniqueness: 9,10-Anthracenedione, 1,1’-dithiobis- is unique due to its sulfur bridges, which impart distinct chemical and physical properties. These bridges can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
9,10-Anthracenedione, 1,1'-dithiobis- is a derivative of anthracenedione compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, antiviral, antimicrobial, and antioxidant activities. The synthesis and modification of its derivatives are also discussed to highlight their potential applications in pharmacology.
Chemical Structure and Synthesis
The compound features a dithiobis linkage that enhances its reactivity and biological activity. Various synthetic methods have been developed to modify the anthracenedione structure, allowing for the introduction of functional groups that can enhance its therapeutic properties.
Table 1: Common Synthetic Routes for 9,10-Anthracenedione Derivatives
Synthetic Method | Description |
---|---|
Alkylation | Introduction of alkyl groups to increase lipophilicity and bioavailability. |
Arylation | Aryl groups enhance specificity towards biological targets. |
Acylation | Modifications that can improve solubility and stability in biological systems. |
Antitumor Activity
Research indicates that 9,10-anthracenedione derivatives exhibit significant antitumor activity. For instance, studies show that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and inhibition of DNA repair pathways.
- Case Study : In vitro studies demonstrated that 9,10-anthracenedione induced apoptosis in human glioblastoma cells (Lu et al., 2010). The compound was found to inhibit the expression of DNA repair genes, leading to increased DNA damage.
Antiviral Activity
The antiviral properties of anthracenediones have also been documented. These compounds are capable of inhibiting viral replication through various mechanisms.
- Research Findings : A study highlighted that certain anthracenedione derivatives showed promising antiviral activity against herpes simplex virus (HSV) by interfering with viral entry into host cells (Chiang et al., 2011).
Antimicrobial Activity
Anthracenediones possess notable antimicrobial properties against a range of pathogens.
- Example : The compound exhibited significant in vitro activity against clinical strains of Candida albicans and other dermatophytes (Agarwal et al., 2022). This suggests potential applications in treating fungal infections.
Antioxidant Activity
The antioxidant capacity of 9,10-anthracenedione derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress.
- Mechanism : The antioxidant activity is believed to be linked to the ability of these compounds to donate electrons and stabilize free radicals (Robin et al., 2021).
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Studies report varying degrees of toxicity associated with anthracenediones.
- Toxicity Profile : The median lethal dose (LD50) for some derivatives has been reported as high as 7000 mg/kg in mice, indicating low acute toxicity (Case et al., 2015). However, long-term exposure has raised concerns regarding potential carcinogenic effects.
Properties
CAS No. |
13354-33-1 |
---|---|
Molecular Formula |
C28H14O4S2 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[(9,10-dioxoanthracen-1-yl)disulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H14O4S2/c29-25-15-7-1-3-9-17(15)27(31)23-19(25)11-5-13-21(23)33-34-22-14-6-12-20-24(22)28(32)18-10-4-2-8-16(18)26(20)30/h1-14H |
InChI Key |
DFASTHACKVACMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SSC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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